molecular formula C6H10O5 B1669310 Conduritol b epoxide CAS No. 6090-95-5

Conduritol b epoxide

Cat. No. B1669310
CAS RN: 6090-95-5
M. Wt: 162.14 g/mol
InChI Key: ZHMWOVGZCINIHW-FTYOSCRSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Conduritol B epoxide (CBE) is a mix of 1-L-1,2-anhydro-myo-inositol and 1-D-1,2-anhydro-myo-inositol . It is an irreversible covalently bound acid β-glucosidase (GCase) inhibitor . It is used to generate cell and animal models for investigations on Gaucher disease (GD) and Parkinson’s disease (PD) .


Molecular Structure Analysis

The chemical formula of Conduritol B epoxide is C6H10O5 . Its exact mass is 162.05 and its molecular weight is 162.141 .

Scientific Research Applications

Inhibitor of β-Glucosidase

Conduritol B epoxide is recognized for its capacity to inhibit β-glucosidase in mammalian and non-mammalian species, a property utilized to replicate biochemical and clinical features of Gaucher disease in mice. This model aids in understanding the disease's mechanism and exploring therapeutic avenues. For example, it was found that daily administration of Conduritol B epoxide is necessary to induce the accumulation of glucosylceramide, a hallmark of Gaucher disease, in mice. Additionally, the effects of Conduritol B epoxide were shown to be reversible, providing a valuable tool for studying disease progression and treatment efficacy (Stephens et al., 1978).

Active Site Labeling in Enzyme Studies

Conduritol B epoxide serves as an active-site-directed inhibitor for enzymes like sucrase and isomaltase. It covalently binds to the enzyme's active site, inhibiting its function irreversibly. This specificity and irreversible action make it a powerful tool for identifying and characterizing the active sites of these enzymes, offering insights into enzyme structure, function, and inhibition mechanisms (Quaroni et al., 1974).

Characterization of Lysosomal α-Glucosidase

Research utilizing Conduritol B epoxide has contributed significantly to the characterization of human lysosomal α-glucosidase's catalytic site. By acting as an active site-directed inhibitor, it has facilitated the identification of critical residues involved in the enzyme's catalytic process, enhancing our understanding of its role in biological processes and disease states (Hermans et al., 1991).

properties

IUPAC Name

(1R,2R,3S,4S,5R,6S)-7-oxabicyclo[4.1.0]heptane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c7-1-2(8)4(10)6-5(11-6)3(1)9/h1-10H/t1-,2-,3+,4+,5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMWOVGZCINIHW-FTYOSCRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C2C(C1O)O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]1([C@@H]([C@H]([C@H]2[C@@H]([C@@H]1O)O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044069, DTXSID501046066
Record name Conduritol B epoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2R,3S,4S,5R,6S)‐7-Oxabicyclo[4.1.0]heptane‐2,3,4,5‐tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501046066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Conduritol b epoxide

CAS RN

6090-95-5
Record name Conduritol B epoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6090-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Conduritol epoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006090955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Conduritol B epoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Conduritol B epoxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CONDURITOL B EPOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NHM754Q310
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Conduritol b epoxide
Reactant of Route 2
Reactant of Route 2
Conduritol b epoxide
Reactant of Route 3
Reactant of Route 3
Conduritol b epoxide
Reactant of Route 4
Conduritol b epoxide
Reactant of Route 5
Conduritol b epoxide
Reactant of Route 6
Conduritol b epoxide

Citations

For This Compound
1,510
Citations
KJ Lee, SA Boyd, NS Radin - 1985 - deepblue.lib.umich.edu
7R= H utilized.(It would seem useful to control this variable in all azeotroping reactions.) The ethanolysis step was monitored for optimal yield by t. 1. c. The modified procedure allowed …
Number of citations: 45 deepblue.lib.umich.edu
P Serrano, A Llebaria, A Delgado - The Journal of Organic …, 2005 - ACS Publications
… from chemical manipulation of a suitably protected conduritol B epoxide (9) (Scheme 1). … and 1,2- diaminoinositols derived from conduritol B epoxide as a common precursor. Described …
Number of citations: 55 pubs.acs.org
CL Kuo, WW Kallemeijn, LT Lelieveld… - The FEBS …, 2019 - Wiley Online Library
… Because complete genetic abrogation of GBA results in premature death in mice, research models of GBA deficiency are often generated with conduritol B epoxide (CBE) (Fig. 1A) [7-9]. …
Number of citations: 55 febs.onlinelibrary.wiley.com
MC Stephens, A Bernatsky… - Journal of …, 1978 - Wiley Online Library
… of the effect of conduritol B epoxide can be achieved after it … 1975) by administration of conduritol B epoxide, an inhibitor of … of the dosage of conduritol B epoxide required to produce this …
Number of citations: 51 onlinelibrary.wiley.com
L Premkumar, AR Sawkar, S Boldin-Adamsky… - Journal of Biological …, 2005 - ASBMB
Gaucher disease is an inherited metabolic disorder caused by mutations in the lysosomal enzyme acid-β-glucosidase (GlcCerase). We recently determined the x-ray structure of …
Number of citations: 122 www.jbc.org
Y Shou-jun, G Su-guo, Z Yu-cheng… - Biochimica et Biophysica …, 1985 - Elsevier
… The inactivation of a.glucosidase (aa-glucoside glucohydrolase, EC 3.2.1.20) from Monascus tuber by conduritol B epoxide is irreversible and first-order with respect to time and …
Number of citations: 31 www.sciencedirect.com
GA Grabowski, K Osiecki-Newman, T Dinur… - Journal of Biological …, 1986 - Elsevier
… Conduritol B epoxide (CBE) and its brominated derivative … of the oxirane ring of conduritol B epoxide (CBE) for covalent binding … 8263 8264 Interaction of Conduritol B Epoxide and Acid ,…
Number of citations: 85 www.sciencedirect.com
H Braun, G Legler, J Deshusses, G Semenza - Biochimica et Biophysica …, 1977 - Elsevier
… Conduritol-Bepoxide was synthesized as described by Legler [8] with minor modifications [ 5 ]. [3H] Conduritol-B-epoxide … incubated with 40 mM [3H]conduritolB-epoxide at 37C for 44 h. …
Number of citations: 52 www.sciencedirect.com
GA Grabowski, T Dinur, KM Osiecki… - American journal of …, 1985 - ncbi.nlm.nih.gov
… using the covalent catalytic site inhibitors, conduritol B epoxide or its bromo derivative, and … normal or nearly normal t, values for conduritol B epoxide. All neuronopathic (types 2 and 3) …
Number of citations: 55 www.ncbi.nlm.nih.gov
R Surarit, H Matsui, S Chiba, J Svasti… - Bioscience …, 1996 - Taylor & Francis
… Conduritol B epoxide inhibited both β-glucosidase and β/fucosidase activities to similar extents, with a pseudo-first-order rate constant (K obs ) of inactivation of 5.56 × 10 −3 s −1 , and …
Number of citations: 11 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.